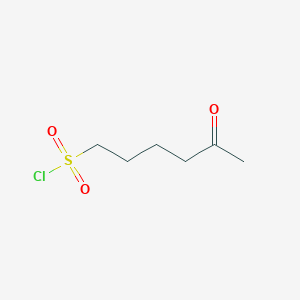

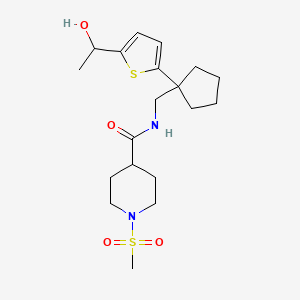

![molecular formula C25H16N4OS2 B2770960 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 476641-02-8](/img/structure/B2770960.png)

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure. In the case of benzothiazole, these elements are carbon, nitrogen, and sulfur .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with various aromatic aldehydes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening activities. These compounds have shown sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action, highlighting the structural and physicochemical characteristics' impact on biological results (Zablotskaya et al., 2013).

Antimicrobial and Anticonvulsant Screening

Another study synthesized various substituted benzothiazoles with demonstrated antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. The structural and spectral data confirmed the identity of these compounds, which were then subjected to biological screening, indicating their potential in antimicrobial and anticonvulsant applications (Patel et al., 2009).

Anticancer Evaluation

N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were developed and shown to possess significant anticancer activity against a range of cancer cell lines, including MCF-7 (Breast cancer), HCT-116 (Colon cancer), PC-3 & LNCaP (Prostate), and SK-HEP-1 (Liver cancer). This study revealed the compounds' dominant effects, particularly over prostate cancer cell lines, and included an investigation into the compounds' mechanism of action via hGC-ALP inhibition and molecular docking studies. The results underscore the potential of these compounds as effective anticancer agents, necessitating further evaluation (Bindu et al., 2019).

Chemodosimeter for Mercury Detection

A thioamide derivative of 8-hydroxyquinoline-benzothiazole was prepared and exhibited highly selective fluorescence-enhancing properties for Hg2+, showing a 167-fold increase in fluorescence in 30% aqueous acetonitrile solution. This selectivity and sensitivity highlight its potential as a chemodosimeter for mercury ion detection (Song et al., 2006).

Wirkmechanismus

While the specific mechanism of action can vary depending on the exact structure of the benzothiazole derivative, many of these compounds have been found to exhibit biological activity. For example, some benzothiazole derivatives have shown anti-tubercular activity, with inhibitory concentrations compared with standard reference drugs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4OS2/c1-14-26-22-21(31-14)12-11-19-23(22)32-25(28-19)29-24(30)17-13-20(15-7-3-2-4-8-15)27-18-10-6-5-9-16(17)18/h2-13H,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHJVGSJTATHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)

![2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile](/img/structure/B2770883.png)

![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride](/img/structure/B2770884.png)

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)

![3-(tert-butyl)-1,7-diisopentyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2770887.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)